Cas no 2138426-82-9 (4-Heptanone, 6-amino-2-methyl-1-(phenylmethoxy)-)

4-Heptanone, 6-amino-2-methyl-1-(phenylmethoxy)- 化学的及び物理的性質
名前と識別子
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- 4-Heptanone, 6-amino-2-methyl-1-(phenylmethoxy)-
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- インチ: 1S/C15H23NO2/c1-12(8-15(17)9-13(2)16)10-18-11-14-6-4-3-5-7-14/h3-7,12-13H,8-11,16H2,1-2H3
- InChIKey: JIYDJIOFTUFDDT-UHFFFAOYSA-N
- SMILES: C(OCC1=CC=CC=C1)C(C)CC(=O)CC(N)C
4-Heptanone, 6-amino-2-methyl-1-(phenylmethoxy)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-799568-0.25g |
6-amino-1-(benzyloxy)-2-methylheptan-4-one |
2138426-82-9 | 95.0% | 0.25g |
$972.0 | 2025-02-21 | |
Enamine | EN300-799568-1.0g |
6-amino-1-(benzyloxy)-2-methylheptan-4-one |
2138426-82-9 | 95.0% | 1.0g |
$1057.0 | 2025-02-21 | |
Enamine | EN300-799568-5.0g |
6-amino-1-(benzyloxy)-2-methylheptan-4-one |
2138426-82-9 | 95.0% | 5.0g |
$3065.0 | 2025-02-21 | |
Enamine | EN300-799568-2.5g |
6-amino-1-(benzyloxy)-2-methylheptan-4-one |
2138426-82-9 | 95.0% | 2.5g |
$2071.0 | 2025-02-21 | |
Enamine | EN300-799568-0.5g |
6-amino-1-(benzyloxy)-2-methylheptan-4-one |
2138426-82-9 | 95.0% | 0.5g |
$1014.0 | 2025-02-21 | |
Enamine | EN300-799568-0.05g |
6-amino-1-(benzyloxy)-2-methylheptan-4-one |
2138426-82-9 | 95.0% | 0.05g |
$888.0 | 2025-02-21 | |
Enamine | EN300-799568-0.1g |
6-amino-1-(benzyloxy)-2-methylheptan-4-one |
2138426-82-9 | 95.0% | 0.1g |
$930.0 | 2025-02-21 | |
Enamine | EN300-799568-10.0g |
6-amino-1-(benzyloxy)-2-methylheptan-4-one |
2138426-82-9 | 95.0% | 10.0g |
$4545.0 | 2025-02-21 |
4-Heptanone, 6-amino-2-methyl-1-(phenylmethoxy)- 関連文献
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
4-Heptanone, 6-amino-2-methyl-1-(phenylmethoxy)-に関する追加情報
4-Heptanone, 6-Amino-2-Methyl-1-(Phenylmethoxy) - A Comprehensive Overview
The compound with CAS No. 2138426-82-9, commonly referred to as 4-Heptanone, 6-Amino-2-Methyl-1-(Phenylmethoxy), is a highly specialized organic compound with a complex structure and diverse applications. This compound is characterized by its unique functional groups, including a ketone group at the 4th position of the heptane chain, an amino group at the 6th position, and a phenylmethoxy group attached to the first carbon. These structural features make it a versatile molecule with potential applications in various fields such as pharmaceuticals, agrochemicals, and specialty chemicals.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 4-Heptanone, 6-Amino-2-Methyl-1-(Phenylmethoxy). Researchers have employed innovative methodologies, such as enantioselective catalysis and microwave-assisted synthesis, to optimize the production process. These techniques not only enhance the yield but also improve the purity of the compound, making it suitable for high-end applications. The incorporation of the phenylmethoxy group has been shown to significantly influence the compound's solubility and stability, which are critical factors in its utilization in pharmaceutical formulations.
The amino group at the 6th position of 4-Heptanone plays a pivotal role in its reactivity and functionality. This group enables the compound to participate in various biochemical reactions, such as amidation and alkylation, which are essential in drug discovery and development. Recent studies have highlighted its potential as a building block for constructing bioactive molecules with anti-inflammatory and anticancer properties. The methyl group at the 2nd position further enhances the compound's hydrophobicity, making it an ideal candidate for lipid-targeted drug delivery systems.
The phenylmethoxy group attached to the first carbon of 4-Heptanone introduces aromaticity into the molecule, which significantly impacts its electronic properties. This feature has been exploited in designing sensors and diagnostic tools for detecting specific analytes in complex biological matrices. Moreover, the ketone group at the 4th position serves as a reactive site for various condensation reactions, enabling the synthesis of complex polymeric structures with tailored mechanical and thermal properties.
From an environmental perspective, 4-Heptanone has been studied for its biodegradability and eco-friendly properties. Researchers have demonstrated that under controlled conditions, this compound can undergo microbial degradation without releasing harmful byproducts. This makes it a sustainable choice for applications in green chemistry and eco-friendly manufacturing processes.
In conclusion, 4-Heptanone, with its unique structural features and versatile functional groups, represents a valuable addition to the arsenal of organic compounds used in modern chemistry. Its potential applications span across multiple disciplines, driven by continuous advancements in synthetic methodologies and material science. As research progresses, this compound is expected to unlock new possibilities in drug development, material synthesis, and environmental sustainability.
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